Luminespib - 747412-49-3

Luminespib

Catalog Number: EVT-287404
CAS Number: 747412-49-3
Molecular Formula: C26H31N3O5
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Luminespib, also known as AUY922 or NVP-AUY922, is a potent, second-generation, small molecule inhibitor of heat shock protein 90 (HSP90). [, , , , , , , , , , , , ] It belongs to the class of isoxazole compounds. [] Luminespib exhibits a high binding affinity for HSP90 and demonstrates selectivity for tumor cells over normal cells. [] In scientific research, Luminespib serves as a valuable tool for investigating HSP90's role in various cellular processes, including protein folding, cell signaling, and tumorigenesis.

Mechanism of Action

Luminespib exerts its anticancer activity by inhibiting the chaperone function of heat shock protein 90 (HSP90). [, , , , , , , , , , , , , ] HSP90 is essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. [] By binding to the ATP-binding pocket of HSP90, Luminespib prevents the chaperone from adopting its active conformation, leading to the degradation of client proteins. [, ] This disruption of HSP90's function ultimately inhibits tumor cell growth, induces apoptosis, and enhances sensitivity to other anticancer therapies.

Applications
  • Investigating HSP90's Role in Cancer: Luminespib serves as a valuable tool for studying the role of HSP90 in various cancers, including lung cancer, [, , , , , , , , ] breast cancer, [] pancreatic cancer, [] ovarian cancer, [, , ] adrenocortical carcinoma, [] hepatocellular carcinoma, [] leukemia, [, , ] and bladder cancer. [] By inhibiting HSP90, researchers can identify specific client proteins and signaling pathways that are essential for tumor growth and survival.
  • Overcoming Drug Resistance: Luminespib shows promise in overcoming drug resistance in various cancers. [, , , ] Studies have shown that Luminespib can resensitize cancer cells to chemotherapeutic agents, such as cisplatin, [] and targeted therapies, such as osimertinib. [] This ability to overcome resistance makes Luminespib a promising candidate for combination therapy approaches.
  • Targeting Specific Cancer Subtypes: Research suggests that Luminespib may be particularly effective in treating specific cancer subtypes, such as those with EGFR exon 20 insertion mutations, [, , , ] KRAS mutations, [, ] and those exhibiting epithelial-mesenchymal transition (EMT). [] This selectivity highlights the potential for personalized medicine approaches utilizing Luminespib.
  • Exploring Novel Drug Combinations: Scientists are actively investigating the combination of Luminespib with other anticancer agents to enhance therapeutic efficacy. [, , , , ] Promising combinations include Luminespib with proteasome inhibitors, HDAC inhibitors, mTOR inhibitors, and JAK inhibitors.
  • Developing Novel Drug Delivery Systems: Researchers are exploring innovative drug delivery systems to improve the therapeutic index of Luminespib. [] These efforts include the development of nanoparticle formulations [] and the use of traceless linkers for targeted delivery to mitochondria. []

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

  • Compound Description: 17-AAG is a geldanamycin derivative and a first-generation HSP90 inhibitor. It binds to the N-terminal ATP-binding site of HSP90, inhibiting its chaperone function. []
  • Compound Description: Ganetespib is a potent, small-molecule inhibitor of heat shock protein 90 (HSP90) that targets the ATP-binding site of the chaperone. [, ]
  • Relevance: Similar to Luminespib, Ganetespib is a clinically investigated HSP90 inhibitor. They are both being explored for their potential in combination therapies for various cancers, including ACC. [, ]
  • Compound Description: Novobiocin is an aminocoumarin antibiotic that inhibits bacterial DNA gyrase. It also exhibits HSP90 inhibitory activity by binding to the C-terminal domain. []
  • Relevance: Unlike Luminespib, which targets the N-terminal domain of HSP90, Novobiocin binds to the C-terminal domain. This difference in binding sites may result in distinct downstream effects on HSP90 function. []

Silibinin

  • Compound Description: Silibinin is a natural flavonoid derived from milk thistle ( Silybum marianum ). It has antioxidant and anti-inflammatory properties and has shown some activity as a C-terminal HSP90 inhibitor. []
  • Relevance: Silibinin is another C-terminal HSP90 inhibitor, contrasting with Luminespib's N-terminal binding. It highlights the diverse chemical structures that can influence HSP90 function and potentially be explored for anticancer therapy. []

Osimertinib

  • Compound Description: Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It is used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations. []
  • Relevance: Several studies investigated combining Luminespib with Osimertinib to overcome Osimertinib resistance in NSCLC. The rationale for this combination lies in HSP90's role in regulating proteins involved in Osimertinib resistance mechanisms. []

Danazol

  • Compound Description: Danazol is a synthetic steroid hormone with androgenic and anti-estrogenic properties. It is used to treat endometriosis and other conditions. []
  • Relevance: Danazol was used as an example compound alongside Luminespib to demonstrate the application of isoxazole as a photo-cross-linker in chemoproteomics. This technique helps identify drug targets within cells. []

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma. []
  • Relevance: Bortezomib was investigated in combination with Luminespib for treating relapsed or refractory multiple myeloma in a phase 1/1B clinical trial. []

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic used as a chemotherapy agent to treat various cancers. []
  • Relevance: Doxorubicin was co-loaded with Luminespib in multivesicular liposomes for potential cancer therapy, aiming to enhance the delivery and efficacy of the drugs. []

Properties

CAS Number

747412-49-3

Product Name

Luminespib

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)

InChI Key

NDAZATDQFDPQBD-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

AUY922; AUY-922; AUY 922; NVP AUY922; NVP AUY-922; VER52296 ; VER-52296 ; VER 52296 ; Luminespib

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.